![molecular formula C18H18O5 B12376179 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness .
Industrial Production Methods: Industrial production often employs microbial reduction techniques using specific strains of yeast or bacteria. For example, Rhodotorula minuta and Candida holmii have been used to reduce ethyl 2-oxo-4-phenylbutanoate to the desired product with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives, such as esters.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions include various esters, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure. The compound’s hydroxyl and carboxyl groups play crucial roles in its binding affinity and specificity to the enzyme .
Comparison with Similar Compounds
- 2-Hydroxy-4-phenylbutanoic acid
- 2-Hydroxy-2-(2-methylthioethyl)butanedioic acid
Comparison: Compared to similar compounds, 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for ACE inhibitors highlights its importance in medicinal chemistry .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C18H18O5/c19-16(20)12-18(23,17(21)22)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,23H,10-12H2,(H,19,20)(H,21,22) |
InChI Key |
PQWDAACWHGFWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
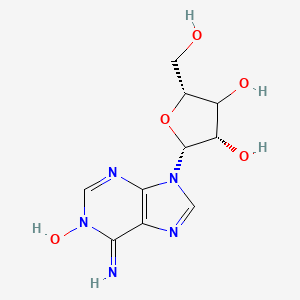

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)

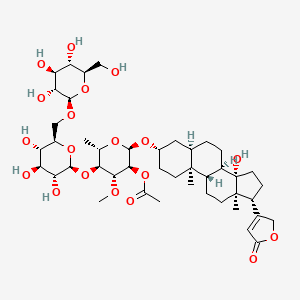
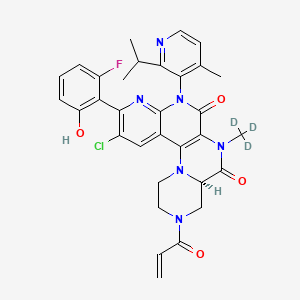
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
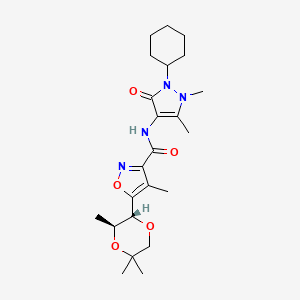
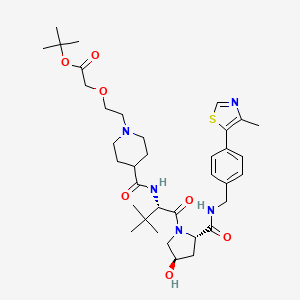

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
